molecular formula C12H21NO4 B1528012 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid CAS No. 1245642-77-6

1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid

Cat. No.: B1528012
CAS No.: 1245642-77-6
M. Wt: 243.3 g/mol
InChI Key: KMOZPCFILJMJNU-UHFFFAOYSA-N
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Description

“1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1245642-77-6 . It has a molecular weight of 243.3 . The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-2-ethylpyrrolidine-2-carboxylic acid . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5-8H2,1-4H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 243.3 . It is a powder in its physical form . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Tert-Butyloxycarbonylation Reagents

The use of tert-butyloxycarbonyl (Boc) protecting groups is fundamental in organic synthesis, especially for the protection of amines. A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been described for its effectiveness in tert-butoxycarbonylation. This reagent shows chemoselectivity and high yield under mild conditions for acidic proton-containing substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without the need for a base (Saito et al., 2006).

Synthesis of Pyrroles and Bicyclic Analogues

The palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water has been utilized to synthesize polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines. This reaction is facilitated by a catalytic amount of Pd(OAc)2 and a stoichiometric amount of tert-butylamine, highlighting the versatility of using tert-butoxy derivatives in complex organic syntheses (Qiu et al., 2017).

Radical Reactions and Nucleophilic Substitutions

Tert-butyloxycarbonyl protected compounds serve as versatile intermediates in radical reactions and nucleophilic substitutions. For instance, tert-butyl phenylazocarboxylates have shown to be effective substrates for nucleophilic substitutions and radical reactions, providing a pathway to functionalize the benzene ring under mild conditions (Jasch et al., 2012).

Antimicrobial Activity of Pyrrolidine Derivatives

Microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has demonstrated significant antimicrobial activity. This synthesis utilizes 2-benzyl-tert-butylpyrrolidine-1,2-dicarboxylate as a precursor, underscoring the importance of tert-butoxy derivatives in medicinal chemistry research (Sreekanth & Jha, 2020).

Synthesis and Polymerization of Amino Acid-Derived Acetylene Monomers

Research into the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives, highlights the application of tert-butoxy derivatives in creating polymers with potential for advanced materials. These monomers undergo polymerization to afford polymers with unique properties, such as large specific rotations, indicating helical conformations (Gao et al., 2003).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, including proteases and peptidases, which recognize and cleave the tert-butoxycarbonyl group. This interaction is crucial for the selective protection and deprotection of amino acids, facilitating the synthesis of complex peptides and proteins .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the function of cells by modulating the activity of enzymes involved in amino acid metabolism and protein synthesis. Additionally, its presence can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation and cleavage of the tert-butoxycarbonyl group. This process can inhibit or activate enzymes, depending on the context of the reaction. For example, the removal of the tert-butoxycarbonyl group can activate amino acids for subsequent peptide bond formation, while its addition can protect amino groups from unwanted reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions but can degrade under acidic or basic conditions. Long-term studies have shown that its effects on cellular function can vary, with potential impacts on cell viability and metabolic activity observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can effectively protect amino groups without causing significant toxicity. At higher doses, it may exhibit toxic effects, including disruptions in metabolic processes and potential adverse reactions. Threshold effects have been observed, indicating a dosage-dependent response in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid metabolism and peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases and peptidyl transferases, influencing the incorporation of amino acids into peptides and proteins. These interactions can affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its protective effects on amino groups. The compound’s distribution can also influence its overall efficacy and impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, where it can interact with target biomolecules. This localization is crucial for its function in protecting amino groups and facilitating peptide synthesis .

Properties

IUPAC Name

2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOZPCFILJMJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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